Alpha-Terpineol

Description

This compound has been reported in Camellia sinensis, Callistemon citrinus, and other organisms with data available.

2-(4-Methyl-3-cyclohexen-1-yl)-2-propanol is a metabolite found in or produced by Saccharomyces cerevisiae.

component of dettol; RN given refers to cpd without isomeric designation

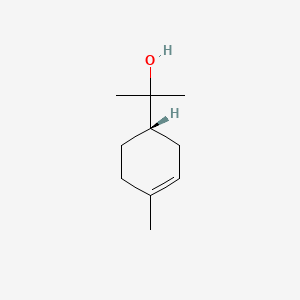

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOACPNHFRMFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68540-43-2 (hydrochloride salt) | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026625 | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218-221 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.935 at 20 °C/20 °C, 0.930-0.936 | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Pure alpha-isomer is white, crystalline powder | |

CAS No. |

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1 | |

| Record name | α-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21334LVV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: The Significance of Alpha-Terpineol

An In-Depth Technical Guide to the Alpha-Terpineol Biosynthesis Pathway in Plants

This compound is a naturally occurring monocyclic terpenoid alcohol that is a major constituent of the essential oils of many plant species, including lilacs, pine, and eucalyptus. It is highly valued for its pleasant, lilac-like aroma, leading to its extensive use in the fragrance, cosmetic, and food industries as a flavoring and scenting agent.[1] Beyond its aromatic properties, this compound exhibits a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects, making it a molecule of significant interest for drug development and therapeutic applications.

This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in plants. We will delve into the core biochemical reactions, the key enzymes involved, the intricate regulatory networks, and the state-of-the-art methodologies employed by researchers to investigate this pathway. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to explore, manipulate, and harness this vital metabolic route for scientific and industrial advancement.

The Core Biosynthetic Pathway: From Primary Metabolism to a Fragrant Monoterpenoid

The synthesis of this compound, like all terpenoids, begins with the universal five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2] Plants uniquely utilize two distinct and spatially separated pathways to generate these essential precursors.[3][4]

Part 1: The Upstream Feeder Pathways - MVA and MEP

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, the MVA pathway is a well-established route for IPP synthesis in eukaryotes.[5][6][7] It primarily supplies precursors for the biosynthesis of sesquiterpenes (C15), triterpenes (C30) like sterols, and other cytosolic isoprenoids.[2][7][8]

-

The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway: Located within the plastids, the MEP pathway is the primary source of IPP and DMAPP for the synthesis of monoterpenes (C10), diterpenes (C20) like gibberellins, and tetraterpenes (C40) such as carotenoids.[4][5][7][8] As this compound is a monoterpene, its biosynthesis is predominantly reliant on the MEP pathway for precursor supply.[9]

Caption: Compartmentalization of IPP and DMAPP biosynthesis via the MVA and MEP pathways.

Part 2: Formation of the Monoterpene Precursor - Geranyl Pyrophosphate (GPP)

Within the plastids, the enzyme Geranyl Pyrophosphate Synthase (GPPS) catalyzes the crucial head-to-tail condensation of one molecule of DMAPP with one molecule of IPP.[9][10][11] This reaction forms Geranyl Pyrophosphate (GPP), the ten-carbon (C10) acyclic precursor for all monoterpenes, including this compound.[12][13] The availability and regulation of GPPS activity represent a key control point in the overall flux towards monoterpenoid production.[10]

Part 3: The Final Cyclization Step - this compound Synthase

The final and defining step in the pathway is the conversion of the linear GPP molecule into the cyclic this compound. This complex transformation is catalyzed by a specific class of enzyme known as a terpene synthase (TPS), in this case, an This compound synthase (α-TPS) .[14][15][16]

The catalytic mechanism proceeds through a multi-step carbocationic cascade within the enzyme's active site:

-

Ionization: The diphosphate moiety of GPP is eliminated, generating a geranyl cation.[1]

-

Cyclization: The geranyl cation undergoes isomerization and cyclization to form a key intermediate, the α-terpinyl cation.[1][17]

-

Hydration: The reaction is terminated by the nucleophilic attack of a water molecule on the carbocation, followed by deprotonation, to yield the final this compound product.[1][14]

It is critical to note that many plant TPS enzymes are multi-product catalysts, meaning a single α-TPS enzyme can produce a spectrum of related monoterpenes (e.g., limonene, β-pinene, 1,8-cineole) in addition to this compound, often in fixed ratios.[18][19][20][21]

Caption: Enzymatic conversion of GPP to this compound by this compound synthase.

Regulation of Biosynthesis: A Tightly Controlled Network

The production of this compound is not constitutive but is instead tightly regulated by a complex interplay of genetic, developmental, and environmental cues. This ensures that the plant can produce this valuable compound when and where it is needed, for instance, for defense or pollinator attraction.[2][9]

| Regulatory Mechanism | Description | Key Factors / Examples |

| Transcriptional Control | The expression of genes encoding pathway enzymes, particularly TPS genes, is a primary control point. This is governed by specific promoter elements and the transcription factors (TFs) that bind to them.[22] | Transcription Factors: WRKY, AP2/ERF, bHLH families.[22][23][24] Hormonal Induction: Jasmonic acid (JA) and Salicylic acid (SA) signaling pathways often upregulate TPS expression in response to stress.[2][20][23][24] |

| Developmental & Tissue Specificity | This compound synthesis is often localized to specific tissues (e.g., flowers, fruits, leaves, glandular trichomes) and is dependent on the developmental stage of the plant.[2][23] | Gene expression profiles often correlate with the emission of volatile terpenes from specific organs, such as flowers, to attract pollinators.[19] |

| Environmental Stimuli | Both biotic (e.g., herbivore feeding, pathogen infection) and abiotic (e.g., high light, temperature stress) factors can trigger a significant increase in terpenoid production as a key component of the plant's induced defense response.[2][20][23][24] | The accumulation of SaTPS1 and SaTPS2 transcripts in Santalum album is dramatically induced by MeJA, SA, and temperature stress, suggesting a defensive role.[20] |

Methodologies for Pathway Investigation: A Practical Guide

Investigating the this compound pathway requires a multi-faceted approach, combining analytical chemistry to identify the product and molecular biology to characterize the genes and enzymes responsible.

Caption: A generalized experimental workflow for identifying and characterizing an α-TPS.

Protocol 1: Extraction and Quantification of this compound by GC-MS

This protocol provides a general framework for the analysis of volatile compounds from plant tissue.

Causality: The choice of a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) is based on the lipophilic nature of monoterpenes, ensuring efficient extraction. GC-MS is the gold standard because it separates complex volatile mixtures (GC) and provides structural information for confident identification (MS).

Methodology:

-

Sample Preparation: Harvest a known weight (e.g., 100-500 mg) of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolism.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill homogenizer.

-

Extraction: Transfer the powder to a glass vial. Add 1.5 mL of a suitable solvent (e.g., hexane or MTBE) containing an internal standard (e.g., isobutylbenzene at 2.5 µM) for accurate quantification.[25] Vortex vigorously for 1 minute.

-

Incubation: Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for complete extraction.

-

Clarification: Centrifuge the sample (e.g., 4000 x g for 15 min) to pellet the plant debris.[26]

-

Analysis: Carefully transfer the supernatant to a new GC vial. Inject 1 µL of the extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Data Processing: Analyze the resulting chromatogram. Identify the this compound peak by comparing its retention time and mass spectrum to that of an authentic chemical standard. Quantify the compound based on the peak area relative to the internal standard.

Protocol 2: Functional Characterization of a Candidate α-TPS Gene

This workflow outlines the process from gene cloning to functional validation.

Causality: Heterologous expression in a non-native host like E. coli is essential. These bacteria lack native terpene synthesis pathways, providing a "clean" background to unambiguously determine the function of the introduced plant enzyme. The use of a substrate like GPP directly tests the enzyme's ability to produce monoterpenes.

Methodology:

-

Gene Identification and Cloning:

-

Extract total RNA from the plant tissue known to produce this compound. Synthesize first-strand cDNA.[27]

-

Use bioinformatics to mine transcriptome data or design degenerate PCR primers based on conserved regions of known terpene synthases to amplify a partial gene fragment.[19][28]

-

Use Rapid Amplification of cDNA Ends (RACE) PCR to obtain the full-length open reading frame (ORF).[19]

-

-

Heterologous Expression:

-

Clone the full-length α-TPS ORF (often with the plastidial transit peptide removed to improve soluble expression) into an E. coli expression vector, such as pET28a or pET32b, which adds a His-tag for purification.[20][29]

-

Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a liquid culture and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation and lyse them (e.g., by sonication).

-

Purify the recombinant His-tagged protein from the crude cell lysate using a Ni-NTA agarose affinity column.[20]

-

Verify the purity and size of the protein using SDS-PAGE.

-

-

In Vitro Enzyme Assay: [19][25]

-

Prepare a reaction mixture in a glass GC vial. A typical 500 µL reaction contains:

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4)

-

Divalent Cation (10-15 mM MgCl₂) - essential for TPS activity

-

Reducing Agent (5 mM DTT)

-

Purified Protein (approx. 40-50 µg)

-

-

Initiate the reaction by adding the substrate, Geranyl Pyrophosphate (GPP), to a final concentration of ~100 µM.

-

Overlay the aqueous reaction with 500 µL of hexane to trap the volatile products as they are formed.[25]

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by vortexing to extract the products into the hexane layer.

-

Analyze 1 µL of the hexane phase by GC-MS to identify the enzymatic products, confirming the synthesis of this compound.

-

Metabolic Engineering and Biotechnological Outlook

The elucidation of the this compound biosynthesis pathway opens exciting avenues for metabolic engineering.[30][31] By manipulating the expression of key genes, scientists can enhance the production of this valuable compound in both native plants and microbial systems.

Key Strategies:

-

Overexpression of α-TPS: Introducing and overexpressing a highly active α-TPS gene is a direct approach to increase product formation.[31][32]

-

Enhancing Precursor Supply: Upregulating rate-limiting enzymes in the MEP pathway (like DXS) or overexpressing GPPS can boost the pool of GPP available for the terminal synthase.[33]

-

Microbial Production: Engineering microorganisms like Saccharomyces cerevisiae or E. coli to express the plant-based pathway (GPPS and α-TPS) offers a scalable and sustainable platform for industrial production of this compound, independent of agricultural constraints.[33][34]

The continued exploration of this pathway, from the discovery of novel TPS enzymes to the fine-tuning of regulatory networks, holds immense potential. This knowledge will not only deepen our understanding of plant biochemistry but also empower the development of new products and technologies in the pharmaceutical, agricultural, and fragrance industries.

References

- 1. Terpineol - Wikipedia [en.wikipedia.org]

- 2. Plant terpenes: defense responses, phylogenetic analysis, regulation and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 5. Compare and contrast the MEP and MVA pathways. Consider things such a.pdf [slideshare.net]

- 6. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 7. Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots | PLOS One [journals.plos.org]

- 8. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The α-Terpineol to 1,8-Cineole Cyclization Reaction of Tobacco Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (−)-alpha-terpineol synthase - Wikipedia [en.wikipedia.org]

- 16. (+)-alpha-terpineol synthase - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. Plant terpenoid synthases: Molecular biology and phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and functional characterization of three new terpene synthase genes involved in chemical defense and abiotic stresses in Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 21. uniprot.org [uniprot.org]

- 22. journalssystem.com [journalssystem.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. peerj.com [peerj.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Genomic organization of plant terpene synthases and molecular evolutionary implications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 30. [Metabolic engineering of terpenoids in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. d-nb.info [d-nb.info]

- 32. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 33. This compound production from an engineered Saccharomyces cerevisiae cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

A Technical Guide to the Novel Biological Activities of Alpha-Terpineol

Executive Summary

Alpha-terpineol (α-terpineol), a naturally occurring monoterpene alcohol, has long been recognized for its pleasant lilac-like aroma, leading to its widespread use in fragrances and flavorings.[1][2][3] However, a growing body of preclinical research has illuminated a spectrum of potent biological activities, positioning α-terpineol as a compelling candidate for therapeutic development. This technical guide provides an in-depth analysis of these novel activities, focusing on the molecular mechanisms, and presents validated experimental protocols for researchers, scientists, and drug development professionals. We will explore its significant anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties, offering a data-driven perspective on its potential to address unmet needs in oncology, inflammatory disorders, and neurology.

Introduction to this compound

This compound is the major constituent in a mixture of isomeric monoterpene alcohols.[3] Found in the essential oils of numerous plants, including pine, sage (Salvia libanotica), and Myristica fragrans, it is characterized by its lipophilic nature, allowing for effective interaction with cellular membranes.[4][5] While traditionally used in folk medicine, rigorous scientific investigation is now uncovering the mechanistic basis for its therapeutic effects.[6]

Chemical Structure:

-

Formula: C₁₀H₁₈O

-

Molar Mass: 154.25 g/mol

-

Isomers: Alpha-, Beta-, Gamma-Terpineol, and Terpinen-4-ol are common isomers, with α-terpineol being one of the most abundant in nature.[6]

Pharmacokinetics and Safety Profile

For any compound to be considered for therapeutic development, a thorough understanding of its safety is paramount. Toxicological studies on α-terpineol indicate a low order of acute oral and dermal toxicity, with LD50 values in rats and rabbits generally exceeding 2000 mg/kg.[7][8] The Joint Expert Committee on Food Additives (JECFA) has concluded that it poses no safety concern at current intake levels as a flavoring agent.[1] However, high doses administered via gavage have been associated with reproductive toxicity in male rats, a phenomenon linked to high peak plasma concentrations that are not observed with dietary administration.[2][9] This highlights the critical importance of dose and administration route in preclinical and clinical study design.

Core Biological Activities and Mechanisms of Action

Anticancer Activity

This compound has demonstrated significant cytotoxic and antitumor activities across a range of cancer cell lines, including lung, breast, colorectal, and leukemia.[4][10][11][12] The primary mechanism appears to be the induction of apoptosis and cell cycle arrest through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][13][14]

Mechanism of Action: NF-κB Inhibition

NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and cancer progression.[4][13] In many tumors, NF-κB is constitutively active, promoting proliferation and preventing apoptosis.[13] this compound has been shown to inhibit the translocation of NF-κB from the cytoplasm to the nucleus in a dose-dependent manner.[4][13] This inhibition leads to the downregulation of NF-κB target genes, such as Interleukin-1 beta (IL-1β), which are crucial for tumor cell growth and survival.[4][13][14] Furthermore, studies have shown that α-terpineol can induce DNA fragmentation and clastogenic effects, leading to early and late-stage apoptosis in tumor cells.[10][11][12]

Caption: NF-κB signaling pathway inhibited by this compound.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | Key Finding | Reference |

| Small Cell Lung Carcinoma | Lung | Most sensitive cell line tested. | [4] |

| Sarcoma 180 (murine) | Sarcoma | Reduced viability by 50.9% at 100 µg/mL. | [11][12] |

| Breast Adenocarcinoma | Breast | Exhibited cytostatic effect. | [15][16] |

| Chronic Myeloid Leukemia | Leukemia | Exhibited cytostatic effect. | [15][16] |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of α-terpineol are closely linked to its anticancer activities, primarily through the modulation of the NF-κB pathway.[4][17] It effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17][18] Studies using animal models, such as carrageenan-induced paw edema, have demonstrated its ability to inhibit neutrophil influx and reduce inflammation.[19] This activity is also associated with a reduction in nitric oxide (NO) production and inhibition of cyclooxygenase (COX) enzymes.[17][18][19] These mechanisms contribute to its observed antihypernociceptive (pain-reducing) effects in models of inflammatory pain.[19]

Antioxidant Properties

Oxidative stress is a key pathological factor in numerous diseases, including neurodegenerative disorders and cancer.[20][21] this compound exhibits significant antioxidant effects.[20][22] It has been shown to inhibit lipid peroxidation, a process that damages cell membranes, by reducing levels of malondialdehyde (MDA), a key marker of oxidative stress.[20][22] While its free radical scavenging activity in assays like DPPH is modest, its performance in the Oxygen Radical Absorbance Capacity (ORAC) assay is comparable to commercial antioxidants, indicating its potential to neutralize damaging reactive oxygen species (ROS).[15][16][23][24]

Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial activity against various foodborne pathogens, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus.[25][26][27] Its mechanism of action involves the disruption of bacterial cell structure.[25][28] The hydroxyl group of α-terpineol is believed to interact with the bacterial cell membrane, increasing its permeability and leading to the leakage of intracellular components like ATP.[25][26][27] This disruption of the proton motive force and cellular integrity ultimately results in bacterial cell death.[26][27] Transmission electron microscopy has revealed significant morphostructural alterations in bacteria exposed to α-terpineol, including ruptured cell walls and condensed cytoplasm.[25][28]

Neuroprotective and Anticonvulsant Effects

Emerging evidence highlights the neuroprotective potential of α-terpineol. In models of Parkinson's disease, it has been shown to reduce oxidative stress, lower ROS accumulation, and decrease apoptosis in neuronal cells.[29][30] It also enhances locomotor function and improves the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[29][30] In models of cerebral ischemia, α-terpineol treatment attenuated memory impairment and reduced oxidative damage in the hippocampus.[20]

Furthermore, α-terpineol has demonstrated dose-dependent anticonvulsant activity.[5][31] It has been shown to inhibit seizure episodes in genetic animal models of absence epilepsy and increase the latency to convulsions in chemically-induced seizure models.[5][32] The mechanism may involve the enhancement of GABAergic neurotransmission, a key inhibitory pathway in the brain.[31][33]

Methodologies for Studying this compound

To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following sections detail common methodologies used to evaluate the biological activities of α-terpineol.

In Vitro Assay: MTT for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[34][35][36] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[34][35] The amount of formazan produced is directly proportional to the number of viable cells.[36]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of α-terpineol (and appropriate vehicle and positive controls) for a specified duration (e.g., 24, 48, or 72 hours).[37]

-

MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[35][38]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[35][38]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[35][37]

-

Absorbance Reading: Measure the absorbance of the solution at 550-570 nm using a microplate reader.[37][38]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Experimental workflow for the MTT cell viability assay.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of novel compounds.[39][40] A subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[39][40]

Protocol:

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

-

Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin), and α-Terpineol treatment groups (various doses).[39]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[39]

-

Compound Administration: Administer the test compounds (e.g., via oral gavage or intraperitoneal injection) 30-60 minutes prior to carrageenan injection.[39][41]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[39][40][41]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[39][41]

-

Data Analysis: Calculate the percentage increase in paw volume compared to the baseline measurement. Determine the percentage inhibition of edema for treated groups relative to the vehicle control group.

Future Directions and Therapeutic Potential

The compelling preclinical data for α-terpineol strongly supports its potential as a therapeutic agent. Its multifaceted mechanism of action, particularly the inhibition of the central inflammatory mediator NF-κB, makes it an attractive candidate for complex diseases like cancer and chronic inflammatory conditions. Its neuroprotective properties suggest potential applications in neurodegenerative diseases such as Parkinson's and Alzheimer's.[22][29]

Future research should focus on:

-

Pharmacokinetic Optimization: Developing formulations to improve bioavailability and maintain therapeutic concentrations while avoiding the toxicity associated with high peak plasma levels.

-

Combination Therapies: Investigating the synergistic effects of α-terpineol with existing chemotherapeutic agents to enhance efficacy and reduce side effects.

-

Clinical Translation: Designing and executing well-controlled clinical trials to validate the safety and efficacy of α-terpineol in human subjects for specific disease indications.

Conclusion

This compound has transitioned from a simple fragrance and flavoring agent to a promising multi-target therapeutic candidate. Its ability to modulate key signaling pathways involved in cancer, inflammation, oxidative stress, and neuronal survival provides a strong rationale for its continued investigation and development. The methodologies outlined in this guide offer a framework for researchers to further explore and validate the significant biological activities of this versatile natural compound.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Reproductive and developmental toxicity of α-terpineol in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terpineol - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 4. Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling | Anticancer Research [ar.iiarjournals.org]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. (PDF) α-Terpineol, a natural monoterpene: A review of its biological properties (2018) | Christina Khaleel | 235 Citations [scispace.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound as Antitumor Candidate in Pre-Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound as Antitumor Candidate in Pre-Clinical Studies | Bentham Science [eurekaselect.com]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of the antioxidant and antiproliferative potential of bioflavors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protective effect of α-terpineol against impairment of hippocampal synaptic plasticity and spatial memory following transient cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antibacterial activity and mechanisms of α-terpineol against foodborne pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Developmental and Neuroprotective Effects of α-Terpineol in MPTP-Induced Parkinsonism in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Monoterpenoid Terpinen-4-ol Exhibits Anticonvulsant Activity in Behavioural and Electrophysiological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 35. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 36. clyte.tech [clyte.tech]

- 37. acmeresearchlabs.in [acmeresearchlabs.in]

- 38. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 39. benchchem.com [benchchem.com]

- 40. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 41. inotiv.com [inotiv.com]

Unveiling the In Vitro Mechanisms of Action of Alpha-Terpineol: A Technical Guide for Researchers

Introduction: Alpha-Terpineol, a Monoterpene of Therapeutic Promise

This compound, a naturally occurring monoterpene alcohol found in the essential oils of various plants, including pine and lilac, has emerged as a compound of significant interest in biomedical research. Its pleasant aroma has long been utilized in the fragrance industry, but its pharmacological properties are now taking center stage. A growing body of in vitro evidence demonstrates its potential as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these activities, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their investigations. We will delve into the core signaling pathways modulated by this compound and provide detailed experimental protocols to facilitate the validation and further exploration of its therapeutic potential.

Anticancer Mechanisms: Inducing Cell Demise and Halting Proliferation

This compound exhibits notable cytotoxic effects against a range of cancer cell lines, with a particularly high sensitivity observed in small cell lung carcinoma.[1][2][3][4] Its anticancer activity is not merely cytotoxic but is orchestrated through a multi-pronged approach involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell survival and proliferation.

Inhibition of the NF-κB Signaling Pathway: A Central Hub of Action

A pivotal mechanism in this compound's anticancer activity is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.[1][4] this compound has been shown to inhibit the translocation of NF-κB into the nucleus in a dose-dependent manner.[1][4] This inhibition leads to the downregulation of several NF-κB target genes, including the pro-inflammatory cytokine IL-1β and its receptor IL1R1.[1][2][3][4]

Diagram: Inhibition of NF-κB Pathway by this compound

Caption: this compound inhibits the NF-κB signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

This compound effectively induces apoptosis, or programmed cell death, in cancer cells.[5][6][7][8] This is achieved, in part, by modulating the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in breast cancer cell lines.[5][8] Furthermore, it can induce DNA fragmentation and loss of cell membrane integrity, leading to both early and late-stage apoptosis, as well as necrosis.[6][7][8]

In addition to inducing apoptosis, this compound can arrest the cell cycle, preventing cancer cells from proliferating.[5] Studies have shown that it can cause an accumulation of cells in the Sub-G1 phase of the cell cycle, which is indicative of apoptosis.[5][8]

| Cancer Cell Line | Reported Effect | IC50 (mM) |

| Small Cell Lung Carcinoma (NCI-H69) | Cytotoxicity | 0.26[1][4] |

| Colorectal Cancer (HCT-116, HCT-8) | Cytotoxicity | Sensitive[1][4] |

| Myeloma (RPMI 8226/S) | Cytotoxicity | Sensitive[1][4] |

| Breast Cancer (MCF-7) | Cytotoxicity, Apoptosis, Cell Cycle Arrest | 33.0 µg/mL[5] |

| Sarcoma 180 | Cytotoxicity, Genotoxicity, Apoptosis | - |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a framework for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Mechanisms: Quelling the Inflammatory Cascade

Chronic inflammation is a known driver of various diseases, including cancer. This compound exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[1][9][10]

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound has been demonstrated to reduce the production of several pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[9][11][12] It also inhibits the production of nitric oxide (NO), a key inflammatory mediator.[9] Furthermore, some studies suggest it can selectively inhibit cyclooxygenase-2 (COX-2) activity, an enzyme involved in the synthesis of prostaglandins, which are potent inflammatory molecules.[9] The inhibition of IL-6 production is particularly noteworthy, as this compound has been shown to inhibit the gene expression of the IL-6 receptor.[13]

Diagram: Anti-inflammatory Workflow of this compound

Caption: this compound's anti-inflammatory experimental workflow.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol outlines the Griess assay to quantify nitrite, a stable product of NO, in macrophage culture supernatants.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Antimicrobial Mechanisms: Disrupting Microbial Defenses

This compound possesses broad-spectrum antimicrobial activity against various bacteria and fungi.[1][14] Its primary mechanism of action involves the disruption of microbial cell membrane integrity and function.[14][15]

Membrane Disruption and Leakage of Cellular Contents

The lipophilic nature of this compound allows it to partition into the lipid bilayer of the microbial cell membrane.[14] This interaction increases membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.[14][15] This loss of cellular contents ultimately results in cell death. Electron microscopy studies have revealed significant morphological changes in bacteria treated with this compound, including cell shrinkage, membrane rupture, and cytoplasmic condensation.[14][16][17] The hydroxyl group of this compound is thought to play a crucial role by forming bonds with components of the bacterial cell envelope.[18]

Diagram: Antimicrobial Mechanism of this compound

Caption: this compound disrupts the bacterial cell membrane.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antioxidant Mechanisms: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. This compound exhibits antioxidant properties, contributing to its overall therapeutic potential.[10][19]

Direct Radical Scavenging Activity

In vitro assays have demonstrated the ability of this compound to scavenge free radicals. While its activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is reported to be low, it shows comparable activity to commercial antioxidants in the ORAC (Oxygen Radical Absorbance Capacity) assay.[20][21][22] The ORAC assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals. This compound's capacity to neutralize these damaging radicals highlights its potential to mitigate oxidative stress. Some studies also suggest it can induce the activity of antioxidant enzymes like superoxide dismutase (SOD).[23]

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Reagent Preparation: Prepare solutions of fluorescein (fluorescent probe), AAPH (peroxyl radical generator), Trolox (a vitamin E analog, as a standard), and this compound.

-

Assay Setup: In a black 96-well plate, add fluorescein, the antioxidant (Trolox or this compound), and buffer.

-

Initiation of Reaction: Add AAPH to all wells to initiate the radical-generating reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at 485 nm excitation and 520 nm emission over time using a fluorescence microplate reader.

-

Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is expressed as Trolox equivalents.

Conclusion and Future Directions

The in vitro evidence presented in this guide strongly supports the multifaceted pharmacological potential of this compound. Its ability to modulate critical cellular pathways involved in cancer, inflammation, microbial growth, and oxidative stress positions it as a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a foundation for researchers to rigorously evaluate and expand upon these findings. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, exploring potential synergistic effects with other therapeutic agents, and translating these in vitro findings into in vivo models to assess its efficacy and safety for various disease applications.

References

- 1. Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling | Anticancer Research [ar.iiarjournals.org]

- 2. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling. | Semantic Scholar [semanticscholar.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound as Antitumor Candidate in Pre-Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as Antitumor Candidate in Pre-Clinical Studies | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Terpinen-4-ol and this compound (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of this compound as an anti-inflammatory component of orange juice by in vitro studies using oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. caringsunshine.com [caringsunshine.com]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial activity and mechanisms of α-terpineol against foodborne pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of the antioxidant and antiproliferative potential of bioflavors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. merckmillipore.com [merckmillipore.com]

- 23. researchgate.net [researchgate.net]

The Isolation and Discovery of α-Terpineol: A Technical Guide for Researchers

This guide provides an in-depth exploration of the discovery, isolation, and characterization of α-terpineol, a monoterpene alcohol of significant interest in the pharmaceutical, cosmetic, and flavor industries. Designed for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, detailed methodologies for its extraction and purification from essential oils, and the analytical techniques pivotal for its structural elucidation and quality control.

Introduction: The Significance of α-Terpineol

α-Terpineol is a naturally occurring monoterpene alcohol renowned for its pleasant lilac-like aroma. It is a key constituent of many essential oils, including those derived from pine, petitgrain, and cajuput.[1][2] Beyond its aromatic properties, α-terpineol exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, making it a valuable compound in drug discovery and development.[3][4] This guide will provide the technical foundation necessary for the efficient isolation and characterization of this versatile molecule.

A Historical Perspective: The Discovery and Early Isolation of α-Terpineol

The journey to understanding α-terpineol began in the late 19th century, a period of burgeoning interest in the chemical constituents of natural products. The pioneering work of German chemist Otto Wallach was instrumental in laying the groundwork for terpene chemistry. In 1885, Wallach successfully isolated a pure sample of α-terpineol and determined its molecular formula as C₁₀H₁₈O.[5]

The stereochemical nuances of α-terpineol were unraveled in the early 20th century. In 1903, German chemists H. Waldbaum and O. Hüthig isolated the dextrorotatory (+)-enantiomer from petitgrain oil, the essential oil of the bitter orange tree.[6] Just four years later, in 1907, J. E. Teeple in New York successfully separated its levorotatory (-) enantiomer from long-leaf pine oil.[6] These discoveries highlighted the presence of chiral centers in terpenes and paved the way for understanding their stereospecific bioactivities.

Isolation of α-Terpineol from Essential Oils: Methodologies and Experimental Rationale

The isolation of α-terpineol from its natural sources is primarily dictated by its physicochemical properties, namely its boiling point and polarity. As a volatile alcohol, distillation techniques are the cornerstone of its extraction and initial purification.

Steam Distillation: The Primary Extraction Technique

Steam distillation is the most common method for extracting essential oils, including those rich in α-terpineol, from plant materials.[7] This technique is favored for its efficiency in separating volatile compounds from non-volatile plant matrix components at temperatures below their decomposition points.

Causality of Experimental Choice: The principle of steam distillation relies on Dalton's law of partial pressures. The boiling point of a mixture of immiscible liquids (in this case, water and essential oil) is lower than the boiling point of the individual components. This allows for the volatilization of α-terpineol (boiling point: 214–217 °C) at a temperature close to 100 °C, thus preventing thermal degradation of the target molecule and other sensitive terpenes.[1][8]

Experimental Protocol: Steam Distillation of Melaleuca alternifolia (Tea Tree) for Terpinen-4-ol and α-Terpineol Isolation

This protocol outlines the laboratory-scale steam distillation of tea tree leaves, a known source of terpinen-4-ol and α-terpineol.

Materials and Equipment:

-

Fresh or dried leaves of Melaleuca alternifolia

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)

-

Heating mantle or hot plate

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: Weigh a known quantity of Melaleuca alternifolia leaves. If using fresh leaves, they can be coarsely chopped to increase the surface area for efficient steam penetration.

-

Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.

-

Loading the Biomass: Place the prepared plant material into the biomass flask. Do not pack the material too tightly to allow for even steam flow.

-

Steam Generation: Fill the boiling flask with distilled water to about two-thirds of its capacity. Begin heating the water to generate steam.

-

Distillation: As steam passes through the plant material, it will carry the volatile essential oils. The steam and oil vapor mixture will then travel to the condenser.

-

Condensation and Collection: The condenser, cooled by circulating water, will liquefy the vapor. The resulting hydrosol (a mixture of water and essential oil) is collected in a separatory funnel.

-

Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol. Allow the layers to fully separate before carefully draining the lower aqueous layer.

-

Drying: Collect the essential oil and dry it over anhydrous sodium sulfate to remove any residual water.

-

Yield Calculation: Weigh the final amount of essential oil obtained and calculate the yield relative to the initial weight of the plant material.

Fractional Distillation: Purification Based on Boiling Point Differentials

Following steam distillation, the crude essential oil is a complex mixture of terpenes and terpenoids. Fractional distillation is a powerful technique for purifying α-terpineol from this mixture by exploiting the differences in the boiling points of its components.[2][9]

Causality of Experimental Choice: The effectiveness of fractional distillation hinges on the principle that different compounds have distinct boiling points. α-Terpineol has a relatively high boiling point (214–217 °C) compared to many other monoterpenes found in essential oils, such as α-pinene (155-156 °C) and limonene (176 °C). By carefully controlling the temperature of the distillation column, these more volatile components can be separated, enriching the fraction containing α-terpineol.[1][8] Operating under reduced pressure (vacuum distillation) is often preferred as it lowers the boiling points of the compounds, minimizing the risk of thermal degradation.[2][9]

Experimental Protocol: Fractional Distillation of Pine Oil for α-Terpineol Enrichment

This protocol describes the purification of α-terpineol from a commercially available pine oil.

Materials and Equipment:

-

Pine oil

-

Fractional distillation apparatus (including a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a condenser, a receiving flask, and a thermometer)

-

Heating mantle with a stirrer

-

Vacuum pump (optional, for vacuum distillation)

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is well-insulated to maintain a proper temperature gradient.

-

Charging the Still: Place the pine oil and a few boiling chips into the round-bottom flask.

-

Distillation:

-

Atmospheric Pressure: Gradually heat the flask. Monitor the temperature at the top of the column. Collect different fractions based on their boiling ranges. The fraction boiling between approximately 214 °C and 220 °C will be enriched in α-terpineol.[2]

-

Vacuum Distillation: If using a vacuum, slowly reduce the pressure to the desired level. The boiling points will be significantly lower. For example, at 50 mm Hg, the α-terpineol-rich fraction will distill at approximately 110-137 °C.[10]

-

-

Fraction Collection: Collect the fractions in separate, pre-weighed receiving flasks. Label each fraction with its corresponding boiling range and pressure (if applicable).

-

Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α-terpineol in each.

Column Chromatography: High-Purity Isolation

For obtaining highly pure α-terpineol, particularly for pharmaceutical applications, column chromatography is an indispensable purification step.[11][12] This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.

Causality of Experimental Choice: The separation in column chromatography is governed by the polarity of the analyte, the stationary phase, and the mobile phase. α-Terpineol, being a tertiary alcohol, is more polar than hydrocarbon terpenes like limonene and pinene. By using a polar stationary phase, such as silica gel, and a mobile phase of appropriate polarity, the less polar compounds will elute first, while the more polar α-terpineol will be retained longer on the column, allowing for its effective separation.[11]

Experimental Protocol: Column Chromatography for the Purification of α-Terpineol

This protocol provides a general guideline for the purification of an α-terpineol-rich fraction obtained from distillation.

Materials and Equipment:

-

α-Terpineol-rich essential oil fraction

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Solvents for the mobile phase (e.g., a gradient of petroleum ether and ethyl acetate)

-

Collection tubes or flasks

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., petroleum ether). Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica gel to settle into a uniform bed.

-

Sample Loading: Dissolve a known amount of the α-terpineol-rich fraction in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent system (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient could be from 3:1 to 6:1 petroleum ether:ethyl acetate.[12]

-

Fraction Collection: Collect the eluate in small, sequential fractions.

-

Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under a UV lamp or by using a suitable staining agent.

-

Combining and Concentrating Fractions: Combine the fractions that contain pure α-terpineol (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified compound.

-

Purity Assessment: Assess the purity of the final product using GC-MS or High-Performance Liquid Chromatography (HPLC).

Analytical Characterization of α-Terpineol

Accurate identification and structural confirmation of isolated α-terpineol are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating the components of a complex mixture and identifying them based on their mass spectra.

Interpretation of GC-MS Data for α-Terpineol:

-

Retention Time: In a gas chromatogram, α-terpineol will have a characteristic retention time under specific chromatographic conditions (column type, temperature program, etc.). This can be compared to a known standard for initial identification.[13]

-

Mass Spectrum: The mass spectrum of α-terpineol shows a molecular ion peak (M+) at m/z 154, corresponding to its molecular weight. The fragmentation pattern is also characteristic, with major fragments at m/z 59, 93, and 121, which result from the cleavage of the molecular structure.[14][15] The matching of this fragmentation pattern with a library spectrum provides a high degree of confidence in the identification.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming its structure.

Interpretation of ¹H NMR Spectrum of α-Terpineol:

-

Olefinic Proton: A broad singlet around δ 5.38 ppm corresponds to the olefinic proton on the cyclohexene ring.[16]

-

Hydroxyl Proton: A singlet at approximately δ 2.77 ppm is characteristic of the hydroxyl proton.[16]

-

Methyl Groups: The two methyl groups attached to the carbon bearing the hydroxyl group appear as a singlet at around δ 1.17 ppm. The methyl group on the cyclohexene ring appears as a singlet at about δ 1.67 ppm.

-

Cyclohexene Ring Protons: The methylene and methine protons of the cyclohexene ring produce a series of complex multiplets in the upfield region of the spectrum.

Biosynthesis of α-Terpineol in Plants

Understanding the biosynthetic pathway of α-terpineol provides insights into its natural production and potential for biotechnological synthesis. The biosynthesis of α-terpineol begins with geranyl pyrophosphate (GPP), a key intermediate in the terpenoid biosynthesis pathway.[1][6]

The process is catalyzed by the enzyme α-terpineol synthase and involves the following key steps:

-

Ionization: Geranyl pyrophosphate undergoes ionization, leading to the departure of the pyrophosphate group and the formation of a geranyl cation.[17]

-

Isomerization and Cyclization: The geranyl cation isomerizes to a linalyl cation, which then undergoes cyclization to form the α-terpinyl cation.[17]

-

Hydrolysis: The α-terpinyl cation is then captured by a water molecule, followed by deprotonation, to yield α-terpineol.[17][18]

Data Summary and Visualization

Physicochemical Properties of α-Terpineol

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [19] |

| Molar Mass | 154.25 g/mol | [19] |

| Appearance | Colorless liquid | [19] |

| Odor | Lilac-like | [1] |

| Boiling Point | 214–217 °C | [1][8] |

| Melting Point | 30-35 °C | [20] |

| Density | ~0.93 g/cm³ | [8] |

| Solubility in Water | Sparingly soluble | [8] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [8] |

Typical Yield of α-Terpineol from Various Essential Oils

| Essential Oil Source | Typical α-Terpineol Content (%) | Reference |

| Marjoram (Origanum majorana) | 73% | [21] |

| Pine (Pinus pinaster) | 67.3% | [21] |

| Clary Sage (Salvia sclarea) | 47.4% | [21] |

| Pinus contorta subsp. murrayana | 11.6% | [22] |

| Tea Tree (Melaleuca alternifolia) | 2.17-3.70% | [23] |

| Pine Cones (Pinaceae spp.) | 0.14-0.93% | [24] |

Visualizations